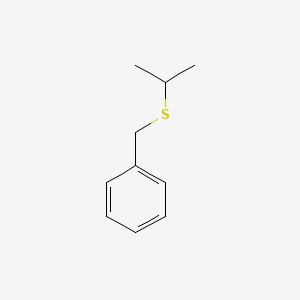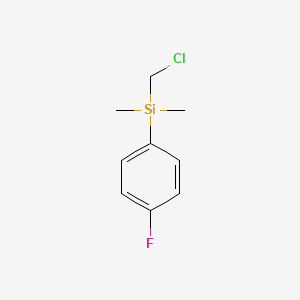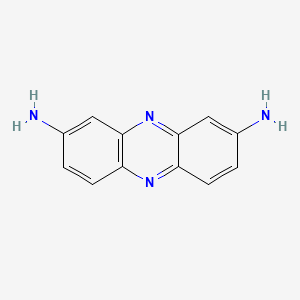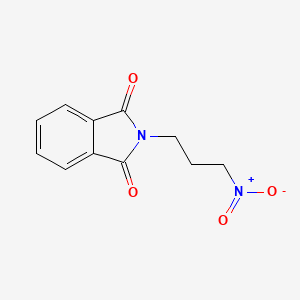
2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione
概要
説明
2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
作用機序
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The interaction of isoindoline-1,3-dione derivatives with the human dopamine receptor D2 occurs at its allosteric binding site . The binding of these compounds to the receptor can modulate its activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
It is known that the modulation of the dopamine receptor d2 can influence several downstream effects, including the regulation of mood, reward, and motor control .
Pharmacokinetics
Isoindoline-1,3-dione derivatives have been evaluated in silico for their affinities and some pharmacokinetic parameters
Result of Action
For instance, one derivative exhibited anticonvulsant activity in a maximal electroshock (MES) model .
生化学分析
Biochemical Properties
It is known that these aromatic compounds have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Cellular Effects
Preliminary studies suggest that there is a significant loss of cell viability as the concentration of the compound increases
Molecular Mechanism
It is believed that the compound may interact with various neurological systems such as GABAergic, glutamatergic (NMDA and AMPA receptors), and ion channels (Calcium, sodium, potassium, and chloride channels) in the pathophysiology of epilepsy .
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-Nitropropyl)isoindoline-1,3-dione vary with different dosages . For example, one study found that a compound with a para methoxy substituent exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in a maximal electroshock (MES) model .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the nitration of alkenes or the condensation of carbonyl compounds with nitromethane. One common method includes the nitration of alkenes followed by halogenation and subsequent dehydrohalogenation . Another approach involves the condensation of aromatic α-ketoaldehyde with nitromethane and dehydration of the resulting nitro alcohols .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of nitration and condensation reactions used in laboratory synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Conversion of nitro groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and subsequent substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in the treatment of diseases such as acute myeloid leukemia.
Industry: Utilized in the synthesis of heterocyclic compounds and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 3-nitropropylbenzene
- 3-nitropropanal
- 3-nitropropanol
- 3-nitropropylamine
Uniqueness
2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole structure, which imparts distinct chemical and biological properties. Compared to other nitroalkanes, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2-(3-nitropropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10-8-4-1-2-5-9(8)11(15)12(10)6-3-7-13(16)17/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXTBGPVDVHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344163 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77611-68-8 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


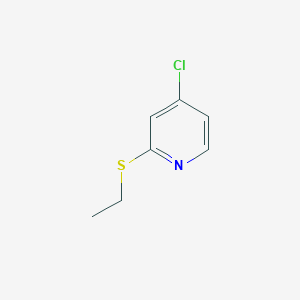
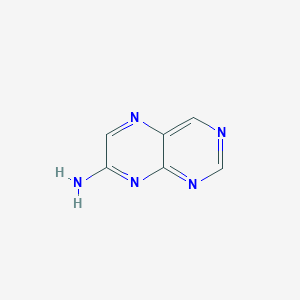
![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)

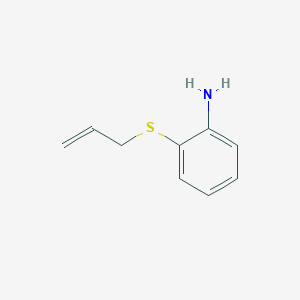
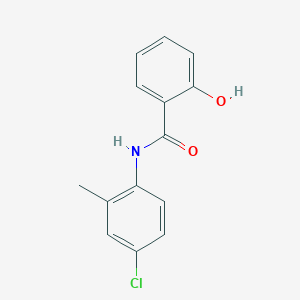
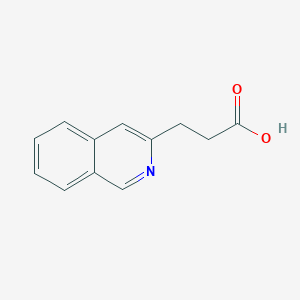
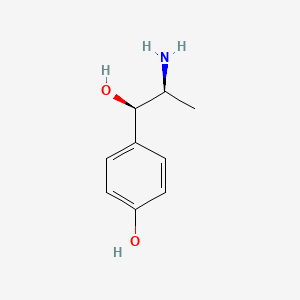
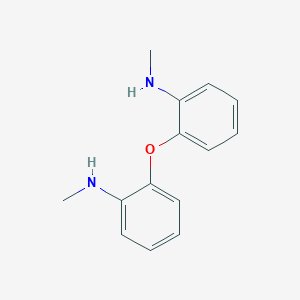
![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)
![Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3057139.png)
